3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one is a complex organic compound that features a benzofuran moiety, a cinnamyl group, and an indolinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the cinnamyl group, and the construction of the indolinone core. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Cinnamyl Group: This step often involves the use of cinnamyl bromide in the presence of a base to facilitate the substitution reaction.
Construction of Indolinone Core: This can be synthesized through the condensation of an appropriate indole derivative with an oxoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Cinnamyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The cinnamyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one is unique due to its combination of a benzofuran moiety, a cinnamyl group, and an indolinone core, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H21NO4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-[(E)-3-phenylprop-2-enyl]indol-2-one |
InChI |
InChI=1S/C27H21NO4/c29-23(25-17-20-12-4-7-15-24(20)32-25)18-27(31)21-13-5-6-14-22(21)28(26(27)30)16-8-11-19-9-2-1-3-10-19/h1-15,17,31H,16,18H2/b11-8+ |
InChI Key |
CLEOVMPJRBCEKB-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5O4)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5O4)O |
Origin of Product |
United States |
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